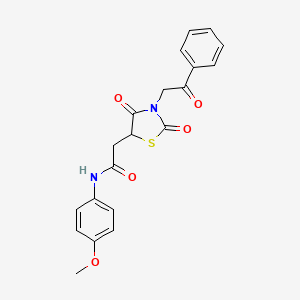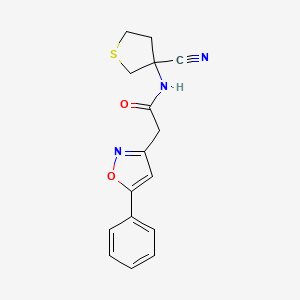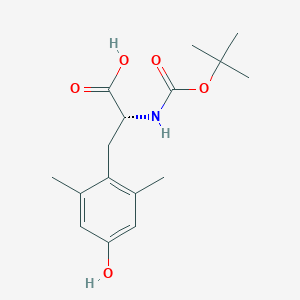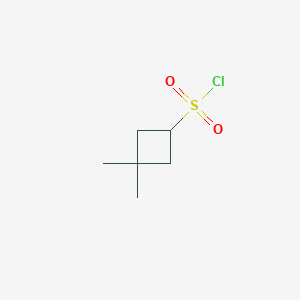
3,3-Dimethylcyclobutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative of 3,3-dimethylcyclobutane, characterized by the presence of a sulfonyl chloride group attached to the cyclobutane ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylcyclobutanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction scheme is as follows:
3,3-Dimethylcyclobutanol+SOCl2→3,3-Dimethylcyclobutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.
化学反应分析
Types of Reactions
3,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
3,3-Dimethylcyclobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of biologically active compounds.
Material Science: In the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Chemical Biology:
作用机制
The mechanism of action of 3,3-Dimethylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the dimethyl substitution on the cyclobutane ring.
3,3-Dimethylcyclobutane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
3,3-Dimethylcyclobutane-1-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness
3,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both the cyclobutane ring and the sulfonyl chloride group. The dimethyl substitution on the cyclobutane ring provides steric hindrance, influencing the compound’s reactivity and stability. This structural feature distinguishes it from other sulfonyl chloride derivatives and contributes to its specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3,3-dimethylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBYXOZSIQDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
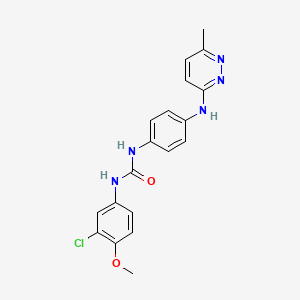
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2654279.png)

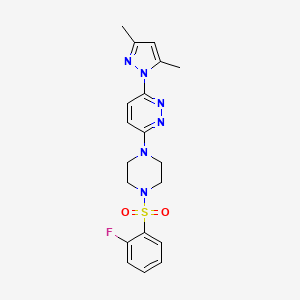

![2-[(3-Chloroadamantan-1-yl)formamido]acetic acid](/img/structure/B2654283.png)
![1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2654288.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2654289.png)
![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)
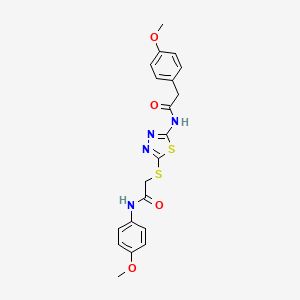
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)
